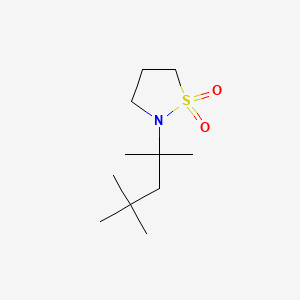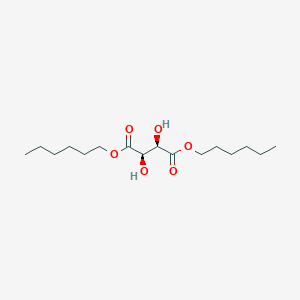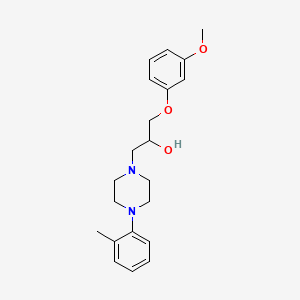![molecular formula C14H24NO3P B14437019 Dipropyl [(methylamino)(phenyl)methyl]phosphonate CAS No. 76473-76-2](/img/structure/B14437019.png)
Dipropyl [(methylamino)(phenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl [(methylamino)(phenyl)methyl]phosphonate is an organophosphorus compound with a molecular formula of C12H20NO3P This compound is characterized by the presence of a phosphonate group attached to a phenyl ring and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl [(methylamino)(phenyl)methyl]phosphonate typically involves the reaction of dipropyl phosphite with a suitable methylamino phenyl derivative under controlled conditions. One common method includes the use of a palladium catalyst to facilitate the cross-coupling reaction between the phosphite and the phenyl derivative . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum productivity.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl [(methylamino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Nitro or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Dipropyl [(methylamino)(phenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism by which dipropyl [(methylamino)(phenyl)methyl]phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable complex between the enzyme and the phosphonate group, preventing the enzyme from catalyzing its normal reaction .
Comparación Con Compuestos Similares
Similar Compounds
Diisopropyl methylphosphonate: A related compound with similar structural features but different substituents.
Phenyl phosphonate: Lacks the methylamino group but shares the phenyl and phosphonate moieties.
Bisphosphonates: A class of compounds with two phosphonate groups, used primarily in medicine to treat bone diseases.
Uniqueness
Dipropyl [(methylamino)(phenyl)methyl]phosphonate is unique due to the presence of both a phenyl ring and a methylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other phosphonate derivatives.
Propiedades
Número CAS |
76473-76-2 |
|---|---|
Fórmula molecular |
C14H24NO3P |
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
1-dipropoxyphosphoryl-N-methyl-1-phenylmethanamine |
InChI |
InChI=1S/C14H24NO3P/c1-4-11-17-19(16,18-12-5-2)14(15-3)13-9-7-6-8-10-13/h6-10,14-15H,4-5,11-12H2,1-3H3 |
Clave InChI |
RFZOPSUJYUGOCC-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(C(C1=CC=CC=C1)NC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)

![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)





![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)



